1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by a cyclobutane ring substituted with a pent-4-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Pent-4-yn-1-yl Group: This step often involves the use of alkynylation reactions where a suitable alkyne precursor is added to the cyclobutane ring.
Aldehyde Functionalization:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclobutane derivatives.
Addition: Saturated or partially saturated compounds.
Scientific Research Applications
1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and for probing biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the pent-4-yn-1-yl group, making it less reactive in certain types of reactions.
1-(Pent-4-yn-1-yl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different reactivity and properties.
1-(Pent-4-yn-1-yl)benzaldehyde: Contains a benzene ring, which significantly alters its chemical behavior and applications.
Uniqueness: 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the combination of a cyclobutane ring and an alkyne group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H14O |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-pent-4-ynylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h1,9H,3-8H2 |
InChI Key |
CNHLGSSVNMMPMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1(CCC1)C=O |
Origin of Product |
United States |
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